molecular formula C19H26O3S B12670262 2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid CAS No. 30143-39-6

2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid

Cat. No.: B12670262
CAS No.: 30143-39-6
M. Wt: 334.5 g/mol
InChI Key: YYULUYUZVZOOKX-UHFFFAOYSA-N
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Description

2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C19H26O3S and a molecular weight of 334.473 g/mol . This compound is characterized by the presence of three isopropyl groups attached to a naphthalene ring, which is further substituted with a sulfonic acid group at the 1-position. It is an achiral molecule with no defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of naphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group . The isopropyl groups can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and alkylation steps.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Sulfonyl derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The isopropyl groups enhance the compound’s hydrophobic interactions, making it effective in disrupting lipid bilayers and membranes .

Comparison with Similar Compounds

Uniqueness: 2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid is unique due to the presence of three isopropyl groups, which significantly enhance its hydrophobicity and amphiphilic properties. This makes it particularly useful in applications requiring strong interactions with hydrophobic environments, such as in surfactants and detergents .

Properties

CAS No.

30143-39-6

Molecular Formula

C19H26O3S

Molecular Weight

334.5 g/mol

IUPAC Name

2,4,7-tri(propan-2-yl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C19H26O3S/c1-11(2)14-7-8-15-16(12(3)4)10-17(13(5)6)19(18(15)9-14)23(20,21)22/h7-13H,1-6H3,(H,20,21,22)

InChI Key

YYULUYUZVZOOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CC(=C2S(=O)(=O)O)C(C)C)C(C)C

Origin of Product

United States

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